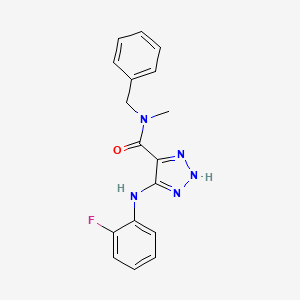

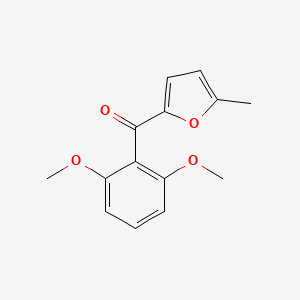

(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there is no direct synthesis process available for “(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone”, related compounds have been synthesized using various methods . For instance, a series of novel furan-2-yl(phenyl)methanone derivatives were synthesized, and their structures were established based on 1H-NMR, 13C-NMR, and mass spectral data .科学的研究の応用

Anticancer Activity

(2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanone and its derivatives have been explored for their anticancer properties. One study involved the synthesis of derivatives based on the structure of a benzofuran-2-carboxylic acid ethyl ester, exhibiting selective cytotoxicity against tumorigenic cell lines. A biologically stable derivative, designed for prolonged anticancer efficacy in the human body, showed potency comparable to the initial compound, indicating potential as an anticancer agent (Hayakawa et al., 2004). Another study focused on the synthesis of a highly potent derivative through solution-phase parallel synthesis, also targeting selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Antioxidant Properties

Investigations into the antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, revealed effective antioxidant power. The study included bromination of bis(3,4-dimethoxyphenyl)methanone to produce various bromophenols, which showed significant radical scavenging activities, comparable to synthetic standard antioxidants (Balaydın et al., 2010). Another relevant study focused on the selective O-demethylation during bromination of related compounds, leading to the isolation of bromophenol derivatives with potential antioxidant effects (Çetinkaya et al., 2011).

Methanol as a H-transfer Agent

Research on using methanol as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones, including furfural and benzaldehyde, highlighted the efficient H-transfer capabilities of methanol. This approach produces gaseous by-products, facilitating easy separation from the reaction medium and indicating a clean, efficient process for carbonyl reduction (Pasini et al., 2014).

作用機序

Target of Action

For instance, Meticillin, a compound with a 2,6-dimethoxyphenyl group, targets the MecA PBP2’ (penicillin binding protein 2’) in Staphylococcus aureus .

Mode of Action

It’s worth noting that compounds with similar structures, such as meticillin, block the synthesis of the bacterial cell wall by inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide used in peptidoglycan synthesis .

Biochemical Pathways

For example, Meticillin, which shares a similar structure, affects the peptidoglycan synthesis pathway in bacteria .

Result of Action

For instance, Meticillin, a compound with a 2,6-dimethoxyphenyl group, has been shown to inhibit the growth of Staphylococcus aureus by blocking the synthesis of the bacterial cell wall .

特性

IUPAC Name |

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKFKOKQZRONRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)

![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)

![N-Benzyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2913257.png)

![4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2913258.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)